An In-depth Technical Guide to 1-Cycloheptyl-1H-Pyrazole: Structure, Properties, and Synthetic Approaches
An In-depth Technical Guide to 1-Cycloheptyl-1H-Pyrazole: Structure, Properties, and Synthetic Approaches
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2][3] This guide provides a detailed technical overview of 1-cycloheptyl-1H-pyrazole, a specific derivative of the pyrazole family. While direct literature on this exact molecule is sparse, this document extrapolates from the well-established chemistry of N-substituted pyrazoles and analogous cycloalkyl-pyrazole derivatives to present its predicted chemical structure, physicochemical properties, and potential applications. A plausible synthetic route is detailed, complete with a step-by-step protocol and spectral data predictions to aid in its identification and characterization. This guide is intended for researchers, scientists, and professionals in drug development who are exploring novel chemical entities based on the versatile pyrazole scaffold.
Introduction to the Pyrazole Scaffold
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[4][5] This structural motif is of significant interest in pharmaceutical and agrochemical research due to its wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[6][7][8] The success of pyrazole-containing drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and Ruxolitinib (an anticancer agent) underscores the therapeutic potential of this heterocyclic system.[2][3]
The N1-position of the pyrazole ring is a common site for substitution, allowing for the modulation of the molecule's physicochemical and pharmacological properties. The introduction of a cycloheptyl group at this position is anticipated to enhance lipophilicity, which can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and potentially its interaction with biological targets.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 1-cycloheptyl-1H-pyrazole consists of a pyrazole ring attached to a seven-membered cycloalkane ring via one of the nitrogen atoms.
Chemical Structure:
Table 1: Predicted Physicochemical Properties of 1-Cycloheptyl-1H-pyrazole
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C10H16N2 | Based on the constituent atoms. |
| Molecular Weight | 164.25 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low melting solid | Extrapolated from similar N-alkylated pyrazoles.[9] |
| Boiling Point | >200 °C at 760 mmHg | Expected to be higher than pyrazole (188 °C) due to increased molecular weight.[5] |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, chloroform, DMSO) | The cycloheptyl group increases lipophilicity. |
| pKa | ~2.5 (for the conjugate acid) | Similar to other N-alkylated pyrazoles. |
Synthesis of 1-Cycloheptyl-1H-pyrazole
A common and effective method for the synthesis of N-substituted pyrazoles is the direct alkylation of the pyrazole ring.[10] A plausible synthetic route for 1-cycloheptyl-1H-pyrazole involves the reaction of pyrazole with a suitable cycloheptyl halide (e.g., bromocycloheptane) in the presence of a base.
Proposed Synthetic Pathway
Detailed Experimental Protocol
Materials:
-
Pyrazole
-
Bromocycloheptane
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the pyrazolate anion.
-
Add bromocycloheptane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure 1-cycloheptyl-1H-pyrazole.
Predicted Spectral Data
The characterization of the synthesized 1-cycloheptyl-1H-pyrazole can be achieved through various spectroscopic techniques. The following are the predicted spectral data based on the analysis of similar compounds.[11][12][13]
Table 2: Predicted Spectral Data for 1-Cycloheptyl-1H-pyrazole
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.5 (d, 1H, pyrazole-H), ~7.4 (d, 1H, pyrazole-H), ~6.2 (t, 1H, pyrazole-H), ~4.2 (m, 1H, N-CH), ~2.0-1.4 (m, 12H, cycloheptyl-CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~139 (pyrazole-CH), ~128 (pyrazole-CH), ~105 (pyrazole-CH), ~60 (N-CH), ~35 (cycloheptyl-CH₂), ~28 (cycloheptyl-CH₂), ~24 (cycloheptyl-CH₂) |
| IR (KBr, cm⁻¹) | ν: ~3100 (C-H aromatic), ~2920, 2850 (C-H aliphatic), ~1550 (C=N stretch) |
| Mass Spec. (EI) | m/z (%): 164 (M⁺), 95, 68 |
Potential Applications in Drug Discovery
The pyrazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3] The introduction of a cycloheptyl group can enhance the drug-like properties of the molecule.
-
Anti-inflammatory and Analgesic Agents: Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic activities, often through the inhibition of cyclooxygenase (COX) enzymes.[6] The lipophilic cycloheptyl moiety may enhance binding to the active site of these enzymes.
-
Anticancer Agents: Pyrazole derivatives have been investigated as inhibitors of various protein kinases, which are crucial in cancer cell proliferation and survival.[14][15] The cycloheptyl group could be oriented to occupy hydrophobic pockets in the kinase domain.
-
Antimicrobial and Antifungal Agents: The pyrazole nucleus is present in several compounds with demonstrated antibacterial and antifungal properties.[1][8] The increased lipophilicity from the cycloheptyl group may improve penetration through microbial cell membranes.
-
Neuroprotective Agents: Some pyrazole derivatives have shown potential in the treatment of neurodegenerative diseases by exhibiting neuroprotective effects.[6]
Safety and Handling
While specific toxicological data for 1-cycloheptyl-1H-pyrazole is not available, general precautions for handling pyrazole derivatives should be followed. These compounds may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[16] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
1-Cycloheptyl-1H-pyrazole represents a promising, yet underexplored, derivative of the pharmacologically significant pyrazole family. This guide has provided a comprehensive overview of its predicted chemical and physical properties, a reliable synthetic protocol, and expected spectral characteristics based on the established chemistry of analogous compounds. The versatile nature of the pyrazole core, combined with the potential for the cycloheptyl substituent to favorably modulate its biological activity and pharmacokinetic profile, makes 1-cycloheptyl-1H-pyrazole an attractive target for further investigation in drug discovery and development.
References
-
PubChem. 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]
-
Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Biointerface Research in Applied Chemistry. (2021). A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. [Link]
-
Panday, A., & Kumar, R. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]
-
Patil, S. A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Mistry, B. D., et al. (2012). Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities. Connect Journals. [Link]
-
Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]
-
International Journal of Novel Research and Development. (2025). Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. [Link]
-
Neochoritis, C. G., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
-
Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Panday, A., & Kumar, R. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]
-
Kumar, K. A., et al. (2013). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. International Journal of PharmTech Research. [Link]
-
Sharma, V., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Link]
-
ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]
-
Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. [Link]
-
Stanovnik, B., et al. (2008). Synthesis and NMR Spectroscopic Data of Pyrazolo[4',3':5,6]pyrano[2,3-b]pyrazin-4(1H)-ones. Molecules. [Link]
-
ResearchGate. (2018). ¹H and ¹³C NMR spectral characteristics of 1H-pyrazole. [Link]
-
NIST. 1H-Pyrazole. [Link]
-
Kolehmainen, E., et al. (2016). The (1)H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. [Link]
-
Faisal, M., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jchr.org [jchr.org]
- 9. 1-(Cyclopropyl)-1H-pyrazole-4-carbaldehyde | 1082066-00-9 [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. connectjournals.com [connectjournals.com]
- 12. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1-Cyclohexyl-1H-pyrazole-4-carbaldehyde | C10H14N2O | CID 3145403 - PubChem [pubchem.ncbi.nlm.nih.gov]
